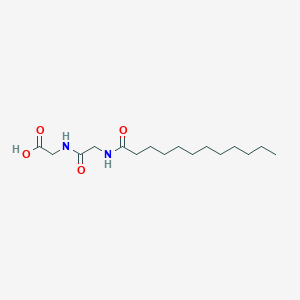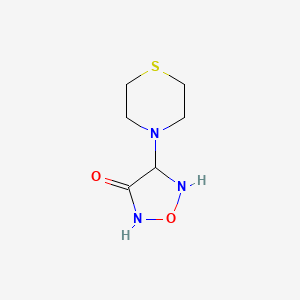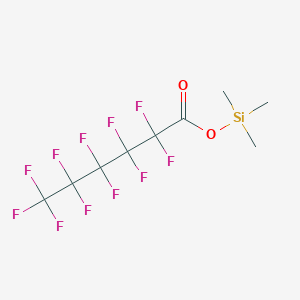
2',3'-Dideoxyinosine Triphosphate TrisodiuM Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2',3'-二脱氧肌苷三磷酸三钠盐: 是一种核苷酸类似物,在抗病毒研究领域引起了广泛关注,尤其是其抑制人类免疫缺陷病毒 (HIV) 复制的作用。 该化合物是 2',3'-二脱氧肌苷的活性代谢产物,并作为 DNA 聚合酶的链延伸抑制剂发挥作用 .
准备方法
合成路线和反应条件: 2',3'-二脱氧肌苷三磷酸三钠盐的合成通常涉及 2',3'-二脱氧肌苷的磷酸化。该过程包括多个磷酸化步骤以达到三磷酸形式。 反应条件通常需要使用磷酸化试剂,例如在碱,如吡啶存在下使用氧氯化磷 (POCl3) .
工业生产方法: 该化合物的工业生产涉及使用自动化合成仪进行大规模化学合成。该过程针对高收率和高纯度进行了优化,确保最终产品符合严格的药物标准。 然后使用高效液相色谱 (HPLC) 等技术对化合物进行纯化,以去除任何杂质 .
化学反应分析
反应类型: 2',3'-二脱氧肌苷三磷酸三钠盐主要发生取代反应。 它还可以参与磷酸化和去磷酸化反应,这些反应对于其在生物系统中的活化和失活至关重要 .
常用试剂和条件:
磷酸化: 吡啶中的氧氯化磷 (POCl3)。
去磷酸化: 在温和条件下使用碱性磷酸酶。
形成的主要产物: 这些反应形成的主要产物包括 2',3'-二脱氧肌苷的单磷酸、二磷酸和三磷酸形式,它们具有不同的生物活性 .
科学研究应用
化学: 在化学领域,2',3'-二脱氧肌苷三磷酸三钠盐用作研究核苷酸类似物及其与参与 DNA 合成的酶相互作用的工具 .
生物学: 在生物学研究中,该化合物用于研究病毒复制机制和 DNA 聚合酶的抑制。 它也用于与 DNA 损伤和修复相关的研究 .
医学: 在医学上,2',3'-二脱氧肌苷三磷酸三钠盐是抗逆转录病毒疗法中的关键成分,旨在治疗 HIV 感染。 它能够抑制 HIV 逆转录酶,使其成为管理 HIV/AIDS 的宝贵药物 .
工业: 在制药行业,该化合物用于开发和测试新的抗病毒药物。 它在质量控制和测定开发中充当参考标准 .
作用机制
2',3'-二脱氧肌苷三磷酸三钠盐的作用机制涉及其在病毒复制过程中掺入正在生长的 DNA 链。一旦掺入,它就会充当链终止剂,阻止 DNA 链的进一步延伸。 这种抑制主要是由于其结构与天然核苷酸相似,使其能够有效地与脱氧腺苷三磷酸 (dATP) 竞争,被 DNA 聚合酶掺入 .
分子靶点和途径:
靶点: HIV 逆转录酶。
相似化合物的比较
类似化合物:
- 2',3'-二脱氧腺苷三磷酸三钠盐
- 2',3'-二脱氧胞苷三磷酸三钠盐
- 2',3'-二脱氧鸟苷三磷酸三钠盐
比较: 2',3'-二脱氧肌苷三磷酸三钠盐在特异性抑制 HIV 逆转录酶方面是独一无二的,使其在抗逆转录病毒治疗中特别有效。虽然其他类似化合物也抑制 DNA 聚合酶,但它们的功效和特异性可能有所不同。 例如,2',3'-二脱氧腺苷三磷酸三钠盐是另一种有效的抑制剂,但它可能具有不同的药代动力学特性和副作用特征 .
属性
分子式 |
C10H12N4Na3O12P3 |
|---|---|
分子量 |
542.11 g/mol |
IUPAC 名称 |
trisodium;[oxido-[oxido-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O12P3.3Na/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI 键 |
ORWKXNLAWOGPOA-UHFFFAOYSA-K |
规范 SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C2N=CNC3=O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)







![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)


![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)
